(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-17(4-2)15(18)12(9-16)7-11-5-6-13-14(8-11)20-10-19-13/h5-8H,3-4,10H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNJGAPHLDDHTG-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Diethylamide Group: The final step involves the reaction of the intermediate with diethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide exhibit significant anticancer activity. The benzodioxole moiety is known for its ability to interact with biological systems, potentially leading to apoptosis in cancer cells. Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens. Preliminary results indicate that modifications to the cyano and amide functionalities may enhance antimicrobial activity, warranting further investigation into structure-activity relationships .
Material Science
Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers. Its ability to form stable bonds under various conditions allows it to be incorporated into polymer matrices for enhanced mechanical properties. Research into its use as a building block for specialty polymers has shown promising results in improving thermal stability and mechanical strength .
Photostable Materials
The compound's potential as a photostabilizer in polymer formulations is noteworthy. Its structural components can absorb UV radiation, thereby protecting sensitive materials from degradation. Studies have demonstrated that incorporating this compound into polymer blends significantly increases their resistance to UV-induced damage .
Photoprotection
UV Filters in Cosmetics
Given the increasing concern over UV exposure due to environmental factors, this compound is being explored as a potential ingredient in sunscreen formulations. Its ability to absorb UV radiation effectively positions it as a candidate for inclusion in cosmetic products aimed at providing skin protection against harmful rays .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial activity | Effective against bacterial and fungal pathogens | |
| Material Science | Polymer synthesis | Enhances mechanical properties |
| Photostabilizer | Increases UV resistance | |
| Photoprotection | UV filters in cosmetics | Protects skin from UV damage |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
- Polymer Application Research : Researchers synthesized a series of copolymers incorporating this compound and evaluated their thermal properties using differential scanning calorimetry (DSC). The results indicated improved thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituent Effects : Diethylamide groups (target) offer balanced lipophilicity vs. the higher logP of butyl/ethyl analogs () or the polar phenylamide () .
- Electron-Withdrawing Groups: The cyano group in the target compound enhances dipole moments compared to non-cyano analogs, as seen in computational studies of related enamide derivatives () .
Spectroscopic and Computational Comparisons
Biological Activity
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide, with the CAS number 59832-20-1, is a compound belonging to the class of cyanoacrylates. Its structure features a cyano group attached to an acrylic acid moiety, modified with a diethylamino group and linked to a benzodioxole ring, which is often associated with various bioactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molar Mass | 272.3 g/mol |
| Density | 1.228 ± 0.06 g/cm³ |
| Boiling Point | 471.1 ± 45.0 °C |
| pKa | -1.55 ± 0.70 |
Pharmacological Activity
Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly in the context of appetite suppression and potential neuropharmacological effects.
Appetite Suppression
This compound has been studied for its appetite-suppressing properties similar to other known anorectic agents. It is hypothesized that its mechanism involves modulation of neurotransmitter systems associated with hunger and satiety.
- Mechanism of Action : The compound may influence dopaminergic pathways in the brain's reward system, particularly in areas such as the nucleus accumbens (NAc) which is known to regulate feeding behavior and energy expenditure .
- Case Studies : In animal models, doses of related compounds have shown a transient decrease in food intake and increased locomotion . These effects suggest that this compound could have similar outcomes in appetite regulation.
Neuropharmacological Effects
The compound's benzodioxole moiety may contribute to neuropharmacological activities:
- Dopamine Receptor Interaction : Studies indicate that compounds with similar structures can interact with D1 and D2 dopamine receptors, potentially influencing mood and behavior .
Toxicology and Safety Profile
While promising in terms of biological activity, the safety profile of this compound must be considered:
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for (2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves a stepwise approach:
Intermediate Formation : React 2-amino-5-(1,3-benzodioxol-5-yl-methyl)thiazole with chloroacetyl chloride in dioxane at 20–25°C, using triethylamine as a base to neutralize HCl .
Cyano Group Introduction : Introduce the cyano group via nucleophilic substitution or condensation reactions under controlled pH and temperature .
Work-up and Purification : Dilute with water, collect the solid via filtration, and recrystallize using ethanol-DMF mixtures or purify via column chromatography (silica gel, hexane-EtOAc gradients) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (e.g., benzodioxol protons at δ 6.8–7.2 ppm, cyano group absence of protons) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the Z-isomer during synthesis, and what factors influence stereoselectivity?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilized transition states .
- Temperature Control : Lower temperatures (20–25°C) reduce thermal isomerization .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance stereochemical control during cyano group introduction .
- Design of Experiments (DoE) : Systematically vary stoichiometry, solvent, and temperature to identify optimal conditions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproduce Assays : Validate protocols (e.g., cell line viability tests) using standardized controls and replicate experiments .
- Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR to rule out isomer impurities .
- Meta-Analysis : Cross-reference data with studies using analogous benzodioxol derivatives to identify structure-activity trends .
Q. What computational strategies can predict the compound’s reactivity or binding modes with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., cytochrome P450) based on benzodioxol and cyano moieties .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions .
Q. How does the electronic nature of the benzodioxol substituent influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 1–14 buffers and monitor degradation via HPLC. The electron-donating benzodioxol group enhances resistance to acidic hydrolysis but may destabilize under strong bases due to cyano group reactivity .
- Kinetic Studies : Measure half-life (t₁/₂) at varying pH to derive degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
